

Chemical structure and properties of TMC-205

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Compound of Interest

Compound Name: TMC-205

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In-Depth Technical Guide: TMC-205

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205 is a naturally occurring fungal metabolite identified as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid.[1] First isolated from an unidentified fungal strain, TC 1630, this indole derivative has garnered attention for its dual activities as an antiproliferative agent and a transcriptional up-regulator of the Simian Virus 40 (SV40) promoter.[1][2] Its unique biological profile suggests potential applications in cancer research and as a tool for studying gene regulation. However, the inherent light and air sensitivity of **TMC-205** presents challenges for its broader application, necessitating careful handling and consideration of more stable synthetic analogues.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **TMC-205**, including available experimental data and methodologies.

Chemical Structure and Physicochemical Properties

TMC-205 is characterized by an indole-3-carboxylic acid core functionalized with a (E)-3-methyl-1,3-butadienyl group at the 6-position of the indole ring.

Chemical Identifiers

Identifier	Value
IUPAC Name	(E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid
Molecular Formula	C ₁₄ H ₁₃ NO ₂ [1]
CAS Number	403646-00-4[1]
Molecular Weight	227.26 g/mol [1]

Physicochemical Data

Detailed experimental data on the physicochemical properties of **TMC-205**, such as melting point, solubility, and pKa, are not extensively reported in the available literature. The parent compound, indole-3-carboxylic acid, has a melting point of 206.5 °C.[4] Given the nonpolar nature of the butadienyl substituent, it is anticipated that **TMC-205** would exhibit moderate to poor solubility in aqueous solutions and better solubility in organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. Its acidic nature is attributed to the carboxylic acid group.

Biological Properties and Mechanism of Action

Antiproliferative Activity

TMC-205 has demonstrated antiproliferative activity against various human cancer cell lines, with reported 50% growth inhibition (GI₅₀) values in the micromolar range.[2]

Table of Antiproliferative Activity

Cell Line	Cancer Type	GI ₅₀ (μM)
HCT-116	Colon Carcinoma	68 ± 3[2]
Various Human Cancer Cell Lines	-	52 - 203[2]

The development of air-stable analogues of **TMC-205** has shown enhanced cytotoxic effects, with some analogues being 2- to 8-fold more potent against the HCT-116 colon cancer cell line

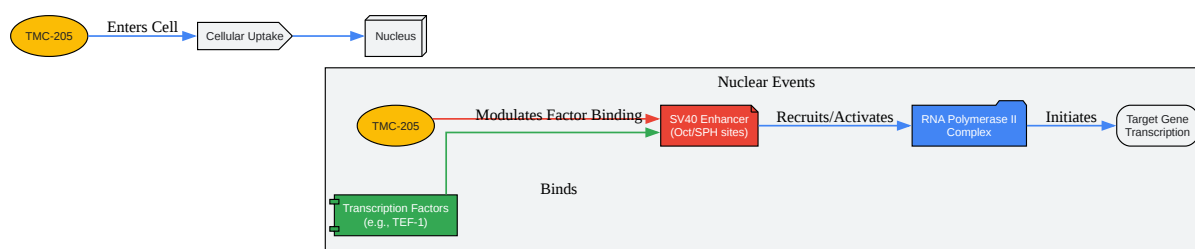
than the parent compound.[2][3]

Transcriptional Up-regulation of the SV40 Promoter

A key biological activity of **TMC-205** is its ability to up-regulate gene transcription driven by the SV40 promoter.[1][3] This effect is dependent on the presence of the SV40 enhancer element.[1] Studies have shown that **TMC-205** can activate the expression of a luciferase reporter gene under the control of the SV40 promoter in a dose-dependent manner.[1]

The proposed mechanism involves the modulation of transcription factor binding to the SV40 enhancer region. The SV40 late promoter contains binding sites for several transcription factors, including the Octamer Transcription Factor-1 (Oct-1) and the Transcription Enhancer Factor 1 (TEF-1, also known as SPH).[5] It is suggested that **TMC-205** may alter the binding of these factors, favoring the binding of factors to the SPH sites, which is necessary for T-antigen-mediated transcriptional activation.[5]

Signaling Pathway Diagram



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TMC-205 mediated activation of the SV40 promoter.

Experimental Protocols

Isolation and Purification of TMC-205

TMC-205 was originally discovered from the fermentation broth of an unidentified fungal strain designated TC 1630.[1] A general protocol for the isolation of fungal metabolites involves the following steps:

- **Fermentation:** Culturing the fungal strain in a suitable liquid medium to allow for the production of secondary metabolites.
- **Extraction:** After a sufficient incubation period, the fermentation broth is harvested. The mycelia are separated from the culture filtrate by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:
 - **Silica Gel Column Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure **TMC-205**.

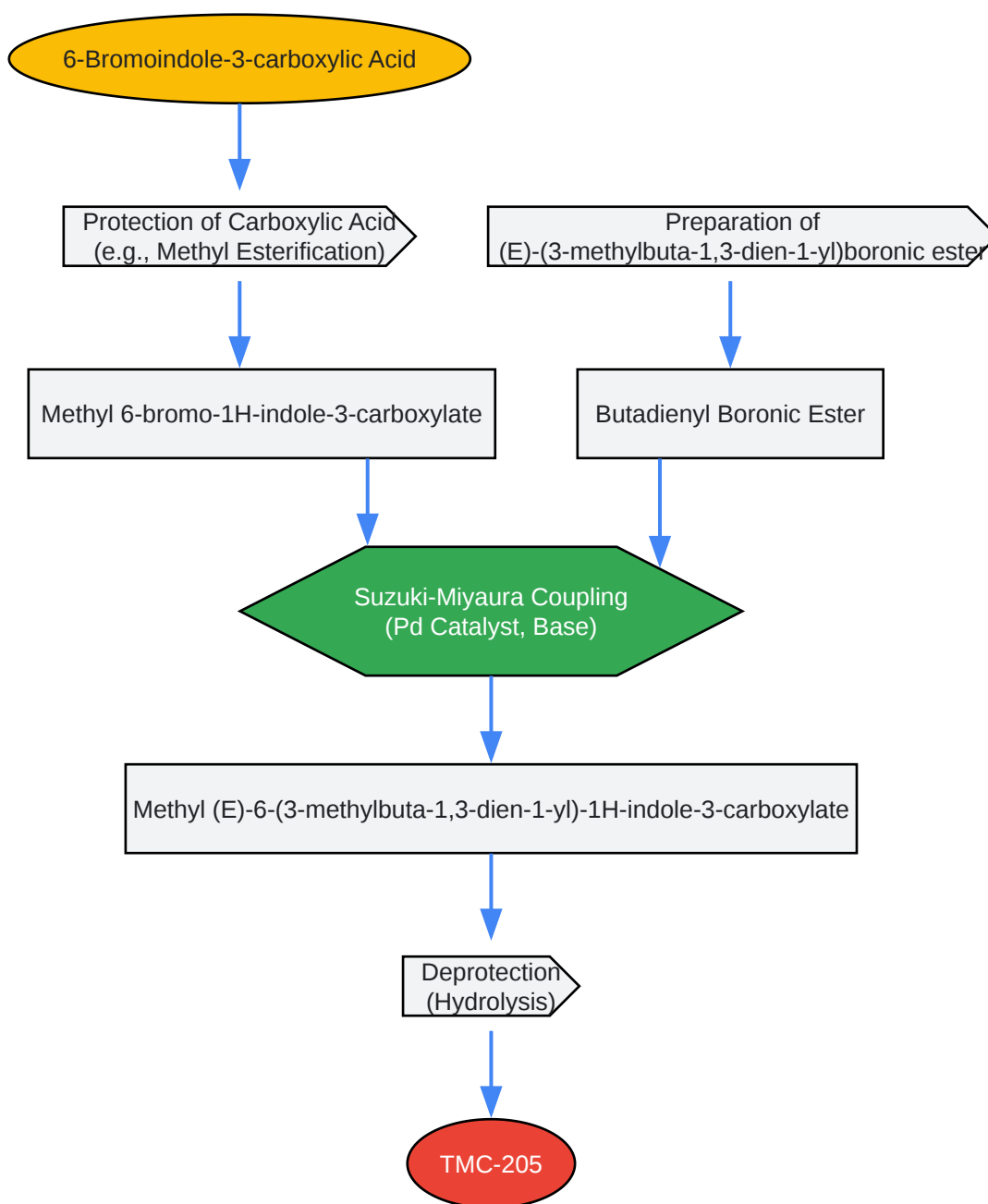
Total Synthesis of TMC-205

The first total synthesis of **TMC-205** has been accomplished, providing a route to access the molecule and its analogues for further study.[2] A key step in the reported synthesis is a Suzuki-Miyaura cross-coupling reaction. The general synthetic workflow is as follows:

- **Preparation of the Indole Core:** Starting from a commercially available 6-bromoindole derivative, the indole-3-carboxylic acid moiety is protected, typically as a methyl ester, to improve solubility and facilitate the subsequent coupling reaction.[2]

- Preparation of the Boronic Ester: The (E)-3-methyl-1,3-butadienyl side chain is prepared as a boronic ester.
- Suzuki-Miyaura Coupling: The protected 6-bromoindole-3-carboxylate is coupled with the butadienyl boronic ester in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., Cs_2CO_3) to form the C-C bond at the 6-position of the indole ring.^[2]
- Deprotection: The protecting group on the carboxylic acid is removed (e.g., by hydrolysis with aqueous NaOH) to yield the final product, **TMC-205**.^[2]

Synthetic Workflow Diagram



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*General workflow for the total synthesis of **TMC-205**.*

Antiproliferation Assay

The antiproliferative activity of **TMC-205** and its analogues is typically evaluated using a cell viability assay, such as the MTT or SRB assay, against a panel of human cancer cell lines. A general protocol is as follows:

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **TMC-205** (typically in a series of dilutions) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
- **Cell Viability Measurement:**
 - **MTT Assay:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
 - **SRB Assay:** Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

TMC-205 represents an interesting natural product with dual biological activities that warrant further investigation. Its ability to modulate gene expression through the SV40 promoter provides a valuable tool for studying transcriptional regulation. While its antiproliferative effects are modest, the development of more potent and stable synthetic analogues highlights the potential of the indole-6-butadienyl-3-carboxylic acid scaffold for future drug discovery efforts. Further research is needed to fully elucidate the detailed molecular interactions underlying its mechanism of action and to explore its therapeutic potential in various disease models. The light and air sensitivity of **TMC-205** remains a critical consideration for its use in experimental settings.

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